REACTION_CXSMILES
|
[F:1][C:2]1[CH:13]=[CH:12][C:5]([C:6]([N:8]([O:10][CH3:11])[CH3:9])=[O:7])=[CH:4][C:3]=1[OH:14].[CH:15](I)([CH3:17])[CH3:16].C([O-])([O-])=O.[Cs+].[Cs+].CN(C=O)C>C(Cl)Cl.O>[F:1][C:2]1[CH:13]=[CH:12][C:5]([C:6]([N:8]([O:10][CH3:11])[CH3:9])=[O:7])=[CH:4][C:3]=1[O:14][CH:15]([CH3:17])[CH3:16] |f:2.3.4|
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Name
|
|
Quantity
|
99.6 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=O)N(C)OC)C=C1)O
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Name
|
|
Quantity
|
110.5 g
|
Type
|
reactant
|
Smiles
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C(C)(C)I
|
Name
|
Cs2CO3
|
Quantity
|
195.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at rt for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A 2 L round bottom flask equipped with a mechanical stirrer, a N2 inlet, a condenser
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Type
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TEMPERATURE
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Details
|
the reaction was heated at 50° C. for 12 h
|
Duration
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12 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with CH2Cl2 (3×500 mL)
|
Type
|
WASH
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Details
|
The combined organic extracts were washed with water (2×1 L), brine (1 L)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
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Details
|
concentrated in vacuo at 40° C. for 18 h
|
Duration
|
18 h
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=O)N(C)OC)C=C1)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |